molecular formula C9H11Cl2F3N2 B2532496 1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride CAS No. 1384265-58-0

1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No.: B2532496
CAS No.: 1384265-58-0
M. Wt: 275.1
InChI Key: DDAWXPZNJDTKLA-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using fluorinated pyridine precursors.

    Cyclopropanation: The cyclopropanamine moiety is introduced through a cyclopropanation reaction. This involves the reaction of a suitable amine with a cyclopropane precursor under specific conditions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The cyclopropanamine moiety can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(Trifluoromethyl)pyridin-2-yl)amine: Lacks the cyclopropanamine moiety, making it less reactive in certain biochemical assays.

    1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropane: Lacks the amine group, reducing its potential for forming covalent bonds with biological targets.

Uniqueness

1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is unique due to the combination of the trifluoromethyl group and the cyclopropanamine moiety

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-3-1-2-6(14-7)8(13)4-5-8;;/h1-3H,4-5,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAWXPZNJDTKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(=CC=C2)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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